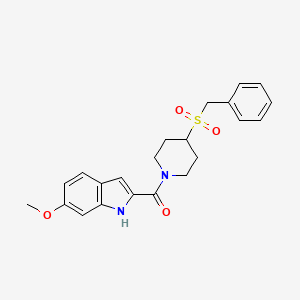
(6-Methoxy-1H-indol-2-yl)(4-(Benzylsulfonyl)piperidin-1-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction, and their synthesis has long been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular weight of “(4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone” is 412.5. Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Wirkmechanismus
Target of Action
The compound, also known as (4-benzylsulfonylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact mechanism of interaction would depend on the specific target and the context of the biological system.
Biochemical Pathways
Indole derivatives are known to influence a wide range of biological activities , suggesting that this compound may also affect multiple biochemical pathways. The downstream effects would depend on the specific pathways and the context of the biological system.
Result of Action
For example, some indole derivatives have been found to exhibit cytotoxic activity against various cell lines .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone in lab experiments is its specificity for Akt inhibition. This compound has been shown to selectively inhibit Akt activity without affecting other signaling pathways. However, one limitation is that it may not be effective in all types of cancer cells, and further research is needed to determine its efficacy in different cancer types.
Zukünftige Richtungen
Future research on (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone could focus on its potential as a cancer therapy. Studies could investigate its efficacy in different cancer types and explore its potential for use in combination with other cancer therapies. Additionally, research could focus on its anti-inflammatory effects and potential use in treating inflammatory diseases.
Synthesemethoden
The synthesis of (4-(benzylsulfonyl)piperidin-1-yl)(6-methoxy-1H-indol-2-yl)methanone has been achieved using several methods. One such method involves the reaction of 1-(6-methoxy-1H-indol-2-yl)ethanone with 4-(chloromethyl)benzenesulfonyl chloride in the presence of triethylamine and dichloromethane. The resulting product is then reacted with piperidine in the presence of potassium carbonate and DMF to yield the desired compound.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie und Wirkstoffdesign
Piperidinderivate, einschließlich der in Frage stehenden Verbindung, dienen als essentielle Bausteine für die Wirkstoffentwicklung. Ihre Synthese wurde aufgrund ihrer Verbreitung in Pharmazeutika umfassend untersucht. Forscher haben verschiedene Synthesewege erforscht, um substituierte Piperidine, Spiropiperidine, kondensierte Piperidine und Piperidinone zu erhalten . Diese Derivate spielen eine entscheidende Rolle bei der Entwicklung von Medikamenten, die auf bestimmte biologische Pfade abzielen.
Antivirale Mittel
Angesichts der Bedeutung von Piperidinen konzentrierten sich die Untersuchungen auf ihr antivirales Potenzial. Obwohl spezifische Studien zu dieser Verbindung begrenzt sind, legen ihre strukturellen Merkmale nahe, dass sie als antivirales Mittel weiter untersucht werden könnte. Molekulare Docking-Studien könnten Aufschluss über ihre Interaktionen mit viralen Proteinen geben .
Entzündungshemmende Eigenschaften
Piperidin-haltige Verbindungen zeigen oft entzündungshemmende Wirkungen. Forscher haben neuartige Derivate mit potentieller entzündungshemmender Aktivität synthetisiert. Während direkte Studien zu unserer Verbindung rar sind, rechtfertigen ihre Strukturmotive eine Untersuchung in diesem Kontext .
Antibakterielle Aktivität
Benzimidazolon-haltige Piperidinderivate haben sich als vielversprechend als antimikrobielle Mittel erwiesen. Obwohl unsere Verbindung nicht direkt untersucht wurde, stimmen ihre Benzylsulfonyl- und Indol-Einheiten mit Strukturmerkmalen überein, die mit antimikrobieller Aktivität verbunden sind .
Neurologische Störungen
Piperidin-basierte Verbindungen haben Auswirkungen auf neurologische Störungen. Obwohl die Forschung zu unserer spezifischen Verbindung fehlt, verdient ihr Potenzial als Gerüst für die Entwicklung neuroaktiver Wirkstoffe die Erforschung .
Spiro-Verbindungen
Spiropiperidine, eine Klasse von Piperidinderivaten, besitzen vielfältige biologische Aktivitäten. Obwohl unsere Verbindung nicht explizit untersucht wird, deutet ihre spirocyclische Natur auf mögliche Anwendungen in der Wirkstoffforschung hin .
Eigenschaften
IUPAC Name |
(4-benzylsulfonylpiperidin-1-yl)-(6-methoxy-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-28-18-8-7-17-13-21(23-20(17)14-18)22(25)24-11-9-19(10-12-24)29(26,27)15-16-5-3-2-4-6-16/h2-8,13-14,19,23H,9-12,15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYNUKROAPANRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)N3CCC(CC3)S(=O)(=O)CC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-amino-1-{[(E)-pyridin-2-ylmethylidene]amino}-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2388434.png)
![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)
![N-(3-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2388436.png)

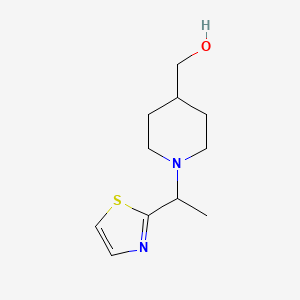
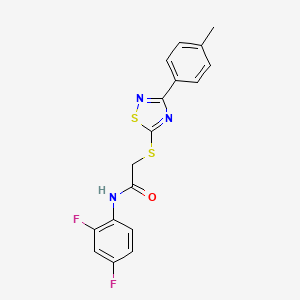
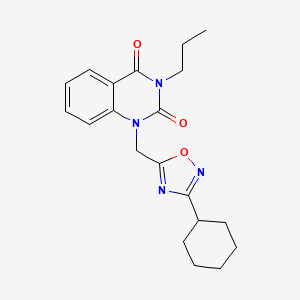
![N-[3-(N-methylacetamido)phenyl]prop-2-enamide](/img/structure/B2388446.png)
![3-(3,4-Dimethoxyphenyl)-5-[1-(4-fluorobenzoyl)pyrrolidin-2-yl]-1,2,4-oxadiazole](/img/structure/B2388450.png)
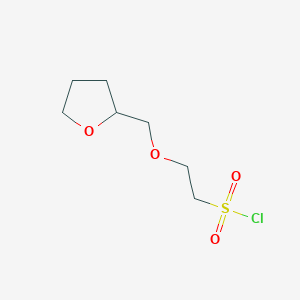

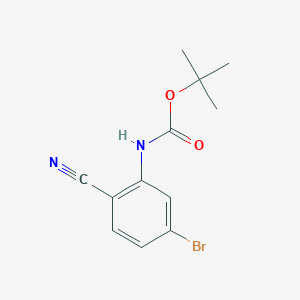
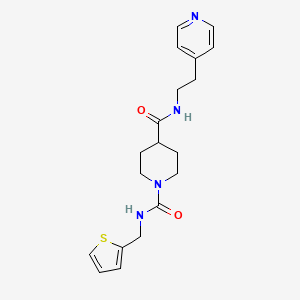
![tert-butyl N-[[(3S,4S)-4-ethoxypyrrolidin-3-yl]methyl]carbamate](/img/structure/B2388455.png)